molecular formula C18H28O3S B8676708 undec-10-en-1-yl 4-methylbenzene-1-sulfonate

undec-10-en-1-yl 4-methylbenzene-1-sulfonate

Cat. No. B8676708
M. Wt: 324.5 g/mol
InChI Key: XIWBEXJOIRMPEK-UHFFFAOYSA-N
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Patent
US05720898

Procedure details

2.60 g (8.02 mM) of 10-undecenyl p-toluenesulfonate and 1.79 g (16.2 mM) of hydroquinone were well mixed with 3 ml of butanol under stirring. Into the solution, a solution of 0.419 (9.74 mM) of sodium amalgam dissolved in 6 ml of butanol, followed by 7 hours of heat-refluxing at 110° C. After the reaction, butanol was distilled off, followed by addition of water and extraction with ether. To the ether extract liquid was added anhydrous sodium sulfate for drying, followed by distilling-off of ether and purification by column chromatography (developer solvent: methylene chloride) to obtain 1.00 g (3.82 mM) of p-(10-undecenyl)oxyphenol. Yield: 47.6%.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
0.419
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH:20]=[CH2:21])(=O)=O)=CC=1.[C:23]1([CH:30]=[CH:29][C:27]([OH:28])=[CH:26][CH:25]=1)[OH:24]>C(O)CCC.[Na].[Hg]>[CH2:21]([O:24][C:23]1[CH:30]=[CH:29][C:27]([OH:28])=[CH:26][CH:25]=1)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH:12]=[CH2:11] |f:3.4,^1:35|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCC=C)C
Name
Quantity
1.79 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
0.419
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Na].[Hg]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
followed by addition of water and extraction with ether
EXTRACTION
Type
EXTRACTION
Details
To the ether extract liquid
ADDITION
Type
ADDITION
Details
was added anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
for drying
DISTILLATION
Type
DISTILLATION
Details
followed by distilling-off of ether and purification by column chromatography (developer solvent: methylene chloride)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(CCCCCCCCC=C)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 47.6%
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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